molecular formula C3H3BrFN3O2S B3016680 5-Bromo-2-methyltriazole-4-sulfonyl fluoride CAS No. 2470439-23-5

5-Bromo-2-methyltriazole-4-sulfonyl fluoride

Cat. No. B3016680
CAS RN: 2470439-23-5
M. Wt: 244.04
InChI Key: BRAXICVFNUDYEU-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-methyltriazole-4-sulfonyl fluoride is a derivative of triazole, a class of heterocyclic compounds featuring a five-membered ring with two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a bromine atom and a methyl group attached to the triazole ring, as well as a sulfonyl fluoride functional group. This structure suggests potential reactivity and utility in various chemical synthesis applications.

Synthesis Analysis

The synthesis of related fluorosulfonyl triazoles has been demonstrated through a regioselective metal-free preparation from organic azides and bromovinylsulfonyl fluoride . This method is general and can be extended to various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles. Although the exact synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using spectroscopic techniques such as NMR. In the case of N-sulfonyl-1,2,3-triazoles, a ge-1D ROESY NMR experiment and X-ray crystal structure analyses have been used to correct the stereochemistry of a related compound . These techniques could similarly be applied to determine the precise structure of this compound.

Chemical Reactions Analysis

The reactivity of triazole derivatives is highlighted by the stereoselective synthesis of (Z)-β-enamido fluorides from N-sulfonyl-1,2,3-triazoles . The reaction involves coordination with boron trifluoride etherate and proceeds through vinyl diazonium and vinyl cation intermediates. This suggests that this compound could also participate in similar chemical reactions, potentially leading to the formation of various functionalized products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, related fluorinated sulfonated polytriazoles exhibit high molecular weights, solubility, film-forming capabilities, thermal and chemical stabilities, and mechanical properties . These properties are indicative of the potential utility of this compound in applications such as proton exchange membranes, where its sulfonyl fluoride group could contribute to proton conductivity.

Scientific Research Applications

1. Stereoselective Construction Applications

  • Enaminyl Sulfonyl Fluorides : A study developed a clickable connective hub, BTESF, for fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. It showed improved antimicrobial activity against Gram-positive bacteria in some cases (Leng et al., 2020).

2. SuFEx Click Chemistry

  • 1-Bromoethene-1-sulfonyl fluoride (BESF) : Demonstrated as a robust SuFEx connector, BESF was used in syntheses of various sulfonyl fluoride compounds, showing potential in medicinal chemistry and drug discovery (Smedley et al., 2018).
  • Fluorosulfonyl 1,2,3-Triazoles Synthesis : Another study focused on regioselective metal-free preparation of these triazoles using bromovinylsulfonyl fluoride, a versatile building block in chemical syntheses (Thomas & Fokin, 2018).

3. Fluorinated Polymer Applications

  • Fuel-cell Membranes : Research on the radical terpolymerization of fluorinated comonomers including sulfonyl fluoride groups has been conducted. This led to the development of crosslinked materials with potential applications in fuel-cell membranes (Sauguet et al., 2006).

4. Organic Synthesis and Fluorination

  • Aliphatic Sulfonyl Fluorides Synthesis : A novel method for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation was introduced. This method is suitable for modifying natural products and drugs, enhancing the diversity of sulfonyl fluoride compounds (Xu et al., 2019).

5. Photobromination Studies

  • Perfluoroalkyl Iodides : A study explored the photochemical reaction of perfluoroalkyl iodides with bromine to produce corresponding bromides. This included compounds with sulfonyl fluoride groups, offering new preparation methods for these derivatives (Huang, 1984).

Mechanism of Action

The mechanism of action of this compound would likely depend on its specific application. For example, fluoride can reduce tooth mineral solubility by exchanging for hydroxyl groups and reducing carbonate content .

Safety and Hazards

The safety and hazards of this compound would likely depend on its specific properties and usage. Fluoride, for example, is generally safe at low concentrations but can be harmful at high concentrations .

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. For example, there is ongoing research into the use of sulfonyl fluorides in organic synthesis and drug discovery .

properties

IUPAC Name

5-bromo-2-methyltriazole-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrFN3O2S/c1-8-6-2(4)3(7-8)11(5,9)10/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAXICVFNUDYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(C(=N1)Br)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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